Esterastin

描述

Esterastin is a fungal metabolite known for its potent inhibitory effects on lysosomal acid lipase. It was first isolated from the culture of Streptomyces lavendulae and has been studied for its strong inhibition of pancreatic esterase . This compound is a competitive inhibitor with respect to the substrate, making it a valuable tool in biochemical research .

准备方法

Synthetic Routes and Reaction Conditions

Esterastin is typically isolated from cultures of Actinomycetes, specifically Streptomyces lavendulae . The isolation process involves culturing the microorganism under specific conditions and extracting the compound using organic solvents. The structure of this compound includes a β-lactone ring, which is crucial for its inhibitory activity .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Streptomyces lavendulae. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using chromatographic techniques .

化学反应分析

Types of Reactions

Esterastin undergoes several types of chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to form its corresponding acid and alcohol.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less documented.

Substitution: This compound can participate in substitution reactions, particularly involving its β-lactone ring.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions.

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.

Substitution: Reagents such as nucleophiles can be used to open the β-lactone ring.

Major Products Formed

Hydrolysis: Produces the corresponding acid and alcohol.

Oxidation: Results in oxidized derivatives of this compound.

Substitution: Leads to substituted derivatives with modifications on the β-lactone ring.

科学研究应用

Lipid Metabolism Studies

Esterastin is instrumental in understanding the physiological roles of lysosomal acid lipase in lipid metabolism. By inhibiting this enzyme, researchers can investigate the consequences of reduced lipid hydrolysis, which can lead to conditions such as lysosomal storage diseases. Studies have shown that this compound treatment can increase the esterified cholesterol content in cells significantly, indicating its potential to alter cellular lipid profiles .

Therapeutic Potential

The inhibition of lysosomal acid lipase by this compound opens avenues for therapeutic applications in treating metabolic disorders characterized by abnormal lipid accumulation. For instance, conditions like Wolman disease and cholesteryl ester storage disease may benefit from targeted therapies that modulate enzyme activity to reduce lipid accumulation .

High-Throughput Screening

This compound's properties make it suitable for high-throughput screening assays aimed at identifying other compounds that may also inhibit lysosomal acid lipase. This approach could facilitate the discovery of new therapeutic agents for managing lipid metabolism disorders .

Case Studies

作用机制

Esterastin exerts its effects by competitively inhibiting lysosomal acid lipase. It binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition is characterized by a high affinity, with an inhibition constant (Ki) of approximately 90 nM . The β-lactone ring of this compound is crucial for its binding and inhibitory activity .

相似化合物的比较

Esterastin is unique among esterase inhibitors due to its specific structure and high potency. Similar compounds include:

Ebelactone A and B: These compounds also possess β-lactone rings and exhibit strong inhibitory effects on esterase activity.

Pancreatic Lipase Inhibitors: A broad category of compounds that inhibit pancreatic lipase, but this compound is more specific to lysosomal acid lipase.

This compound stands out due to its specificity and potency, making it a valuable tool in both research and potential therapeutic applications.

生物活性

Esterastin is a naturally occurring compound known for its significant biological activity, particularly as an inhibitor of various enzymes, including lysosomal acid lipase and esterases. This article delves into the biological activity of this compound, exploring its mechanisms, derivatives, and implications in therapeutic applications.

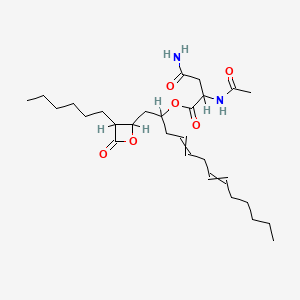

This compound is characterized by a unique β-lactone structure that is crucial for its enzymatic inhibition properties. The compound features an N-acetyl asparagine side chain, which differentiates it from other related compounds like lipstatin, which has an N-formyl-leucine group. This structural difference influences its binding affinity and specificity towards various enzymes .

The primary mechanism of action of this compound involves the inhibition of esterases, enzymes that hydrolyze esters into acids and alcohols. By binding to the active site of these enzymes, this compound effectively reduces their activity, which can have downstream effects on lipid metabolism and cholesterol homeostasis .

Derivatives of this compound

Recent studies have identified several derivatives of this compound that exhibit enhanced biological activity compared to the parent compound. Notably:

- Tetrahydrothis compound : Produced through catalytic hydrogenation, this derivative shows a broader inhibitory profile against various enzymes beyond those inhibited by this compound itself.

- 3,5-Di-hydroxy-2-hexylhexadeca-7,10-dienoic 1,3-lactone : Synthesized via alkaline hydrolysis, this compound also demonstrates increased inhibitory activity against cholesterol esterase.

- 3,5-Di-hydroxy-2-hexylhexadecanoic 1,3-lactone : This derivative can be obtained through further reactions involving tetrahydrothis compound and exhibits similar properties to the original this compound .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies in Therapeutic Applications

This compound's potential therapeutic applications have been explored in various contexts:

- Lysosomal Storage Disorders : this compound has been investigated for its ability to modulate cholesterol levels in conditions such as Niemann-Pick disease. In vitro studies demonstrated that this compound could reduce cholesterol accumulation in affected cells by inhibiting lysosomal acid lipase activity .

- Obesity and Metabolic Disorders : The compound's lipase-inhibitory properties suggest potential applications in managing obesity by reducing lipid absorption. Experimental models have shown that this compound can effectively lower body weight gain in rodents fed high-fat diets .

- Cardiovascular Health : Given its role in cholesterol metabolism, this compound may contribute to cardiovascular health by modulating lipid profiles. Studies indicate that treatment with this compound leads to significant reductions in serum cholesterol levels .

属性

IUPAC Name |

1-(3-hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl 2-acetamido-4-amino-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46N2O6/c1-4-6-8-10-11-12-13-14-15-17-22(35-28(34)24(20-26(29)32)30-21(3)31)19-25-23(27(33)36-25)18-16-9-7-5-2/h11-12,14-15,22-25H,4-10,13,16-20H2,1-3H3,(H2,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNGELGDDBUFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(CC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00867574 | |

| Record name | 1-(3-Hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl N~2~-acetylasparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67655-93-0 | |

| Record name | Esterastin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67655-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esterastin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067655930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。